BenchChemオンラインストアへようこそ!

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide

c-Met kinase inhibitor tyrosine kinase oncology research

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide (CAS 2034371-54-3) is a synthetic small-molecule belonging to the triazolo[4,3-b]pyridazine class of Type I ATP-competitive kinase inhibitors. The compound is explicitly disclosed and claimed in Novartis patent WO2012107500A1 as an inhibitor of the c-Met receptor tyrosine kinase.

Molecular Formula C14H14N6O2
Molecular Weight 298.306
CAS No. 2034371-54-3
Cat. No. B2827144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide
CAS2034371-54-3
Molecular FormulaC14H14N6O2
Molecular Weight298.306
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
InChIInChI=1S/C14H14N6O2/c1-9-3-4-10(7-15-9)14(21)16-8-12-18-17-11-5-6-13(22-2)19-20(11)12/h3-7H,8H2,1-2H3,(H,16,21)
InChIKeyCAINLMKICDDJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide (CAS 2034371-54-3) – Compound Profile for c-Met Kinase Research Procurement


N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide (CAS 2034371-54-3) is a synthetic small-molecule belonging to the triazolo[4,3-b]pyridazine class of Type I ATP-competitive kinase inhibitors. The compound is explicitly disclosed and claimed in Novartis patent WO2012107500A1 as an inhibitor of the c-Met receptor tyrosine kinase [1]. The triazolopyridazine scaffold has been structurally validated by X-ray crystallography in complex with the c-Met kinase domain (PDB: 3CCN), confirming a binding mode that occupies the ATP pocket [2]. Public database entries also annotate this compound as 'Triazolo[4,3-b]pyridazine derivative 2' with patented indications for chronic pain and neuropathic pain, distinguishing it from purely oncology-focused c-Met inhibitors [3].

Why N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide Cannot Be Readily Substituted by Other Triazolopyridazine or c-Met Inhibitors


Triazolopyridazine c-Met inhibitors share a conserved core scaffold, but small variations in the C-3 methylene-linked amide substituent and C-6 alkoxy group drive divergent target selectivity, cellular potency, and pharmacokinetic profiles [1]. The 6-methoxy group and 6-methylnicotinamide tail in this compound confer a specific hydrogen-bonding and steric complementarity to the c-Met ATP pocket that is not replicated by analogs bearing ethoxy, methylthio, or unsubstituted nicotinamide termini . Published crystal structures (e.g., PDB 3CCN) show that the amide linker geometry is critical for displacing the activation loop and locking the kinase in an autoinhibited conformation [2]. A closely related analog featuring a 2-(methylthio)nicotinamide group (CAS not provided) exhibits altered pharmacological properties due to divergent electronic and steric effects on the pyridine ring . Consequently, procurement specifications for in-vitro profiling or in-vivo proof-of-concept studies must exactly match the CAS number, as even single-atom substitutions on the nicotinamide ring can produce unanticipated shifts in kinase selectivity and off-target liability.

Quantitative Differentiation Evidence for N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide – Procurement Decision Guide


c-Met Kinase Inhibition Patent Pedigree: Class-Level Potency Benchmarking

This compound falls within the Markush structure of Novartis patent WO2012107500A1, which claims triazolo[4,3-b]pyridazine compounds demonstrating nanomolar c-Met inhibitory activity [1]. While the individual IC50 value for CAS 2034371-54-3 has not been publicly disclosed in peer-reviewed journals, structurally analogous triazolopyridazine c-Met inhibitors from the same scaffold series (e.g., compounds evaluated by Albrecht et al., 2008) exhibit c-Met IC50 values in the low nanomolar range (typically 1–100 nM) with selectivity over closely related kinases [2]. The patent family explicitly discloses that exemplified compounds inhibit c-Met with IC50 ≤ 1 µM, and preferred compounds achieve IC50 ≤ 100 nM [1]. This differentiates the compound from non-selective multi-kinase inhibitors such as Foretinib, which inhibits c-Met with IC50 = 0.019 µM but also potently inhibits VEGFR-2, Axl, and Ron kinases [3].

c-Met kinase inhibitor tyrosine kinase oncology research

Structural Differentiation from Closest Intra-Class Analogs via Nicotinamide Substituent

Among commercially available triazolo[4,3-b]pyridazine derivatives, CAS 2034371-54-3 bears a 6-methyl substituent on the nicotinamide ring, which is structurally distinct from the 2-(methylthio)nicotinamide analog and the 2,6-dimethoxynicotinamide analog . The 6-methyl group provides a specific steric and electronic environment at the pyridine ring that influences the amide bond conformation and hydrogen-bonding capacity with the c-Met hinge region and DFG motif, as inferred from the X-ray co-crystal structure of the core scaffold (PDB: 3CCN) [1]. In contrast, the 2-(methylthio)nicotinamide analog introduces a thioether moiety that alters electron density on the pyridine ring and may introduce additional metabolic liabilities via sulfur oxidation . Quantitative c-Met inhibition values for this exact compound are not publicly available, but SAR studies within the triazolopyridazine class demonstrate that modifications at the nicotinamide position can shift c-Met IC50 values by 10- to 100-fold [2].

structure-activity relationship triazolopyridazine nicotinamide substitution

Differentiated Therapeutic Indication Scope: Chronic Pain and Neuropathic Pain Annotation

Unlike the majority of c-Met kinase inhibitors that are exclusively pursued for oncology indications, CAS 2034371-54-3 is annotated in the DrugMAP database with patented indications for both chronic pain (ICD-11: MG30) and neuropathic pain (ICD-11: 8E43.0) [1]. This represents a significant differentiation from well-characterized c-Met inhibitors such as SGX-523 (IC50 = 4 nM), JNJ-38877618, and Crizotinib, which are developed and annotated exclusively for cancer therapy . The molecular basis for this expanded indication profile may relate to c-Met's role in neuroinflammation and glial activation pathways, though the specific mechanistic data for this compound remain undisclosed [2]. The dual chronic/neuropathic pain annotation suggests either a polypharmacological profile extending beyond c-Met kinase or a novel application of c-Met inhibition in the peripheral and central nervous system.

neuropathic pain chronic pain c-Met inhibitor pain research

X-Ray Crystallographic Validation of the Triazolopyridazine Scaffold Binding Mode in c-Met

The triazolopyridazine core scaffold that forms the structural basis of CAS 2034371-54-3 has been co-crystallized with the unphosphorylated c-Met kinase domain and solved at 1.90 Å resolution (PDB: 3CCN) [1]. The structure reveals that the triazolopyridazine inhibitor occupies the ATP adenine-binding pocket and induces a unique autoinhibited conformation of the activation loop that is distinct from the binding modes observed for other c-Met inhibitor chemotypes, including Class II inhibitors such as Foretinib and Crizotinib [2]. Specifically, the triazolopyridazine scaffold engages the hinge region via the pyridazine N1 and N2 atoms, while the amide-linked substituent extends toward the solvent-exposed region, providing a tunable vector for modulating physicochemical properties without disrupting the core hinge-binding pharmacophore [1]. This contrasts with the quinoline-based SGX-523, which binds with a different hinge geometry and induces a distinct DFG-in (Type I) conformation [3].

c-Met co-crystal structure triazolopyridazine binding mode structure-based drug design

Recommended Research and Procurement Application Scenarios for N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide


Chemical Probe for c-Met-Driven Neuroinflammatory Pain Pathway Dissection

Based on the compound's unique annotation for chronic pain and neuropathic pain indications distinct from all major oncology-only c-Met inhibitors [1], this compound is optimally deployed as a pharmacological tool in rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury, or chemotherapy-induced peripheral neuropathy). The c-Met/HGF axis has been implicated in microglial activation and neuroinflammation [2], and the triazolopyridazine scaffold's validated ATP-competitive binding mode (PDB: 3CCN) ensures target engagement. Researchers should pair this compound with a structurally matched inactive analog (available from the same patent family) to control for off-target effects, and benchmark against the oncology-focused c-Met inhibitor SGX-523 to isolate pain-relevant pharmacology from tumor-centric c-Met signaling [3].

Structure-Activity Relationship (SAR) Anchor Point for Nicotinamide-Linked Triazolopyridazine Optimization

The 6-methylnicotinamide substituent of CAS 2034371-54-3 differentiates it from the 2-(methylthio)nicotinamide and 2,6-dimethoxynicotinamide analogs [1]. Medicinal chemistry teams optimizing c-Met inhibitor selectivity or ADME properties can use this compound as a reference standard in systematic SAR campaigns. Co-crystallization trials (seeded by PDB: 3CCN methodology) can resolve how the 6-methyl group influences the amide dihedral angle and solvent-channel interactions, providing rational guidance for subsequent iterative synthesis and testing [2]. Cross-screening against a panel of structurally diverse analogs (including the methylthio and dimethoxy variants) enables the separation of core scaffold effects from substituent-driven pharmacology [3].

Positive Control for High-Throughput c-Met Biochemical Screening Assays

Given the compound's origin in the Novartis patent family that claims c-Met IC50 values ≤ 100 nM for exemplified triazolopyridazines [1], CAS 2034371-54-3 can serve as a reference inhibitor in c-Met Z'-LYTE or ADP-Glo kinase assays. Its well-characterized binding mode (PDB: 3CCN) provides confidence in ATP-competitive behavior, enabling reliable assay validation [2]. The compound's distinct chemotype from staurosporine (a pan-kinase control) and from Type II c-Met inhibitors like Foretinib ensures that assay sensitivity spans both Type I and Type II inhibitory mechanisms. Procurement of this compound in >95% purity (as specified by commercial suppliers) is essential for reproducible dose-response curve generation [3].

Reference Standard for Patent Landscape and Freedom-to-Operate Analysis in c-Met Inhibitor Development

CAS 2034371-54-3 is explicitly encompassed by the Markush claims of WO2012107500A1 (Novartis AG), which covers triazolo[4,3-b]pyridazine compounds with c-Met inhibitory activity [1]. For pharmaceutical IP teams and competitive intelligence analysts, this compound serves as a representative example for evaluating the scope and strength of Novartis's patent estate in the c-Met inhibitor field, particularly in relation to later-filed patents on deuterated triazolopyridazine analogs (e.g., US-20190031670-A1) and dual c-Met/Pim-1 inhibitor patents [2]. Its annotation for pain indications additionally flags a therapeutic area expansion strategy that may affect freedom-to-operate assessments for non-oncology c-Met programs [3].

Quote Request

Request a Quote for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.